![molecular formula C8H15NO2 B15307930 [4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B15307930.png)
[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Methoxymethyl)-2-azabicyclo[211]hexan-1-yl]methanol is a bicyclic compound featuring a unique structure that includes a methoxymethyl group and an azabicyclohexane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol can be achieved through several methods. One approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . Another method utilizes photochemistry to access new building blocks via [2 + 2] cycloaddition, allowing for the derivatization of bicyclo[2.1.1]hexane modules .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the palladium-catalyzed reactions mentioned above. These methods are advantageous due to their efficiency and the ability to produce a broad array of substrates.
Analyse Chemischer Reaktionen
Types of Reactions: [4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a notable reaction that this compound can undergo .
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, cyclopentenes, and various oxidizing or reducing agents. The reaction conditions often involve specific temperatures and pressures to ensure optimal yields.
Major Products: The major products formed from these reactions include oxygenated 2-azabicyclo[2.2.1]heptanes and other functionalized bicyclic structures .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol is used as a building block for synthesizing complex molecules. Its unique structure allows for the creation of diverse chemical libraries, which are valuable for drug discovery and development .
Biology: In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. Its potential as a scaffold for drug design makes it a valuable tool for developing new therapeutics .
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Its unique structure could lead to the development of novel drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound can be used in the production of advanced materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings .
Wirkmechanismus
The mechanism of action of [4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . Further research is needed to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to [4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol include other bicyclic structures such as bicyclo[2.2.1]heptanes and bicyclo[1.1.1]pentanes . These compounds share structural similarities but differ in their chemical properties and reactivity.
Uniqueness: What sets this compound apart is its specific functional groups and the presence of the azabicyclohexane core.
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol |
InChI |
InChI=1S/C8H15NO2/c1-11-6-7-2-8(3-7,5-10)9-4-7/h9-10H,2-6H2,1H3 |
InChI-Schlüssel |
ILAOFKISCWPGBW-UHFFFAOYSA-N |
Kanonische SMILES |
COCC12CC(C1)(NC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


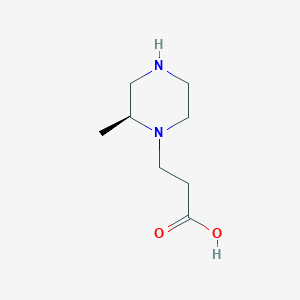
![2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid](/img/structure/B15307852.png)
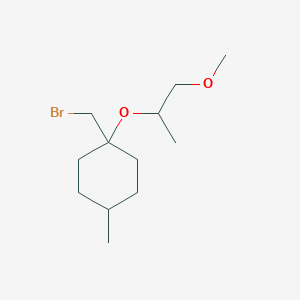
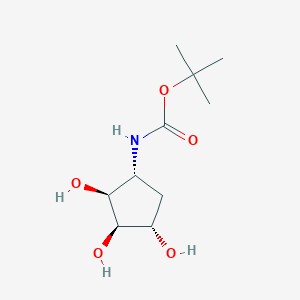
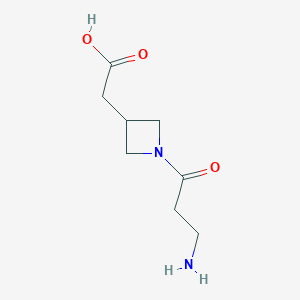
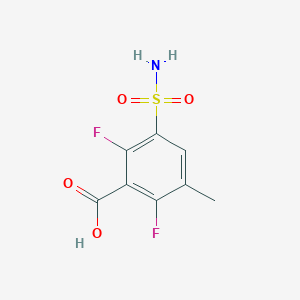
![4-{[4-(Pyrrolidin-3-yl)piperidin-1-yl]methyl}benzonitriledihydrochloride](/img/structure/B15307881.png)
![2,2-Difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid](/img/structure/B15307891.png)
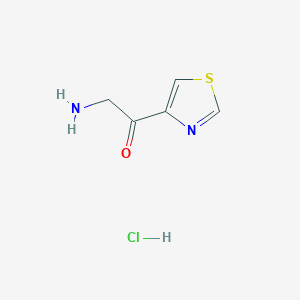

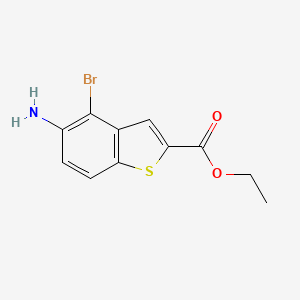


![rac-(3aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-6-carboxylic acid, cis](/img/structure/B15307944.png)
